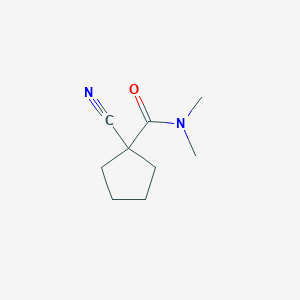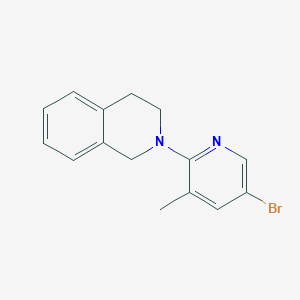
2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol” has a molecular weight of 323.19 . Another related compound is “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” with a molecular weight of 305.17 .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” is C14H13BrN2O .Physical and Chemical Properties Analysis
“N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” has a predicted boiling point of 424.4±45.0 °C and a predicted density of 1.435±0.06 g/cm3 .Applications De Recherche Scientifique
C-C Bond Formation
A method for synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from 1,3-dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones through intramolecular addition showcases the utility of bromo-substituted pyridinyl tetrahydroisoquinolines in constructing complex heterocycles. This process highlights the compound's role in facilitating novel ring formations without the usual aerial oxidation seen in similar cyclizations (Majumdar & Mukhopadhyay, 2003).
Synthesis and Antimicrobial Activity
The development of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines from 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione with α-halo carbonyl compounds, including the use of bromoacetophenone, indicates the compound's utility in generating novel heterocycles with potential antimicrobial activities. The structural diversity achieved in these syntheses underscores the role of bromo-substituted pyridinyl compounds in accessing new chemical spaces (Zaki et al., 2019).
Structurally Strained Iridium(III) Complexes
Research into structurally strained half-sandwich iridium(III) complexes, incorporating 2-phenylpyridine and related ligands, demonstrates the compound's potential in developing highly potent anticancer agents. These studies reveal how modifications to the pyridinyl moiety can lead to significant increases in anticancer potency, offering insights into the design of new organometallic therapeutic agents (Carrasco et al., 2020).
Redox-Neutral C-H Functionalization
The application of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline in redox-neutral α-amidation with concurrent N-alkylation represents a novel variant of the Ugi reaction. This work showcases the compound's role in facilitating complex transformations, contributing to the development of more efficient synthetic methodologies (Zhu & Seidel, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-8-14(16)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORNIGZTHSVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175654 | |
| Record name | 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-64-7 | |
| Record name | 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


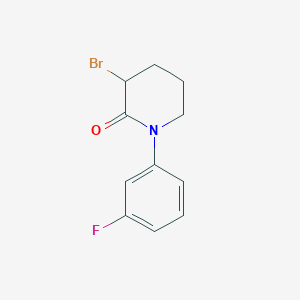
![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
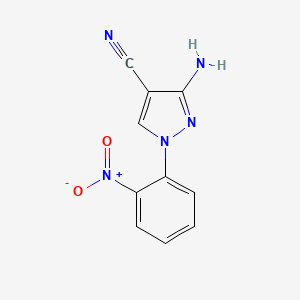
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)

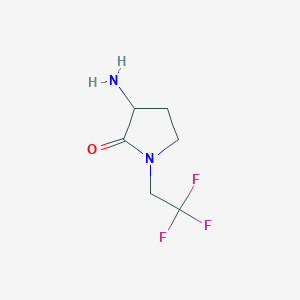
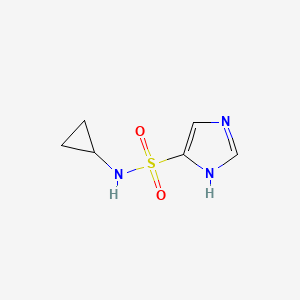
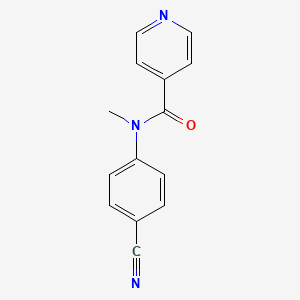
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
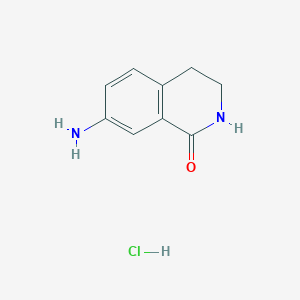
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
